6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol
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Overview
Description
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is an organic compound belonging to the class of benzodioxins This compound features a benzodioxin ring system with an ethyl group at the 6th position and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the benzodioxin ring.
Hydroxylation: The hydroxyl group at the 5th position can be introduced via selective oxidation of the corresponding methoxy derivative using reagents such as boron tribromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 6-ethyl-2,3-dihydro-1,4-benzodioxin-5-one.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds, while the benzodioxin ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-5-ol: Lacks the ethyl group at the 6th position.
6-Methyl-2,3-dihydro-1,4-benzodioxin-5-ol: Contains a methyl group instead of an ethyl group at the 6th position.
6-Propyl-2,3-dihydro-1,4-benzodioxin-5-ol: Contains a propyl group at the 6th position.
Uniqueness
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability, which are crucial factors in drug design and other applications.
Properties
CAS No. |
6388-76-7 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-4-8-10(9(7)11)13-6-5-12-8/h3-4,11H,2,5-6H2,1H3 |
InChI Key |
GPFZRKORQWZMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
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